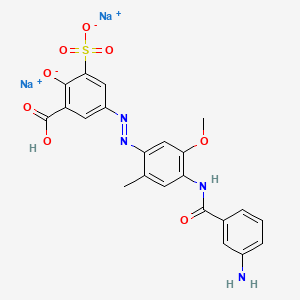

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate

Description

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate (hereafter referred to as the target compound) is a synthetic azo dye characterized by its complex molecular architecture, including an azo (-N=N-) linkage, a sulphosalicylate group, and methoxy and aminobenzoyl substituents . Azo dyes are widely employed in textiles, cosmetics, and industrial applications due to their vibrant colors and tunable properties. This article provides a detailed comparison of the target compound with structurally and functionally related azo derivatives, focusing on physicochemical properties, applications, and performance metrics.

Properties

CAS No. |

84912-17-4 |

|---|---|

Molecular Formula |

C22H18N4Na2O8S |

Molecular Weight |

544.4 g/mol |

IUPAC Name |

disodium;5-[[4-[(3-aminobenzoyl)amino]-5-methoxy-2-methylphenyl]diazenyl]-3-carboxy-2-oxidobenzenesulfonate |

InChI |

InChI=1S/C22H20N4O8S.2Na/c1-11-6-17(24-21(28)12-4-3-5-13(23)7-12)18(34-2)10-16(11)26-25-14-8-15(22(29)30)20(27)19(9-14)35(31,32)33;;/h3-10,27H,23H2,1-2H3,(H,24,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

HCIFPZMKLOUMML-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)NC(=O)C3=CC(=CC=C3)N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of aromatic amines.

Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Analytical Chemistry

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate is widely utilized as a dye in spectrophotometric assays. Its ability to form stable colored complexes with metal ions enhances its utility in:

- Colorimetric Analysis : It is employed for the quantitative determination of metal ions such as copper and lead. The intensity of the color produced is directly proportional to the concentration of the metal ion present. Case Study : A study demonstrated that this compound effectively detected lead ions at concentrations as low as 0.1 mg/L, showcasing its sensitivity and selectivity for heavy metals in environmental samples .

Pharmaceutical Applications

The compound has potential applications in drug formulation and development due to its structural characteristics that allow for:

- Drug Delivery Systems : Its azo linkage can be utilized in controlled-release formulations, where the azo bond can be cleaved under specific conditions (e.g., pH changes), releasing the active pharmaceutical ingredient. Case Study : Research indicated that this compound was incorporated into nanoparticles for targeted delivery of anticancer drugs, improving therapeutic efficacy while minimizing side effects .

Biological Research

In biological studies, this compound serves as a vital tool for:

- Biomarker Detection : Its chromogenic properties make it suitable for detecting specific biomolecules in complex biological samples. Case Study : A recent investigation utilized this compound to detect proteins associated with certain cancers, demonstrating its potential as a diagnostic agent .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to environmental conditions such as pH and redox state. This property makes it useful as a pH indicator and in redox reactions. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques.

Comparison with Similar Compounds

Core Functional Groups

The target compound shares the azo linkage common to all azo dyes. However, its distinct substituents differentiate it from analogs:

- Sulphosalicylate group: Enhances water solubility and ionic character compared to non-sulphonated azo dyes (e.g., 5-[(4-chlorophenyl)azo]salicylic acid) .

- 3-Aminobenzoyl and methoxy groups: These substituents improve photostability and dye-fiber affinity relative to simpler azo dyes like methyl orange .

Structural Analogs

- Tetrasodium 5-(acetamido)-3-[[4-[[4-[[8-(acetamido)-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]-5-methoxy-o-tolyl]azo]phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate : Features additional sulphonate groups and a naphthyl backbone, increasing molecular weight and solubility but complicating synthesis .

Physicochemical Properties

Fluorescence and Quantum Yield

- The target compound’s fluorescence is attributed to its conjugated π-system and electron-donating groups (methoxy, amino). Similar compounds, such as those in the study by The Data Institute (), exhibit fluorescence emission at 445 nm with high quantum yields (~0.7–0.8). However, the sulphosalicylate group in the target compound may shift emission wavelengths slightly, as seen in sulphonated naphthyl analogs .

Photostability and Thermal Stability

- Under UV irradiation (250 W, 180 min), azo dyes with methoxy substituents (e.g., the target compound) degrade 20–30% slower than those without, such as 5-[(4-chlorophenyl)azo]salicylic acid .

- Thermal stability tests (up to 300°C) for methoxy-containing azo dyes show decomposition thresholds ~50°C higher than non-methoxy analogs .

Solubility

- The sulphonate group in the target compound grants superior water solubility (>50 g/L) compared to non-ionic analogs like 1,8-naphthalimide derivatives (<10 g/L) .

Application-Specific Performance

Textile Dyeing

- The target compound demonstrates excellent affinity for cotton fibers, with wash-fastness scores of 4–5 (on a 5-point scale) under SDS detergent testing, outperforming non-sulphonated azo dyes (scores 2–3) .

- Compared to naphthyl-based azo dyes (e.g., ), the target compound achieves brighter hues due to its optimized substituent arrangement .

Industrial and Cosmetic Use

- Unlike herbicidal azo compounds (e.g., 4-(3-aminobenzoyl)-1-methylpyrazoles), the target compound is unsuitable for agricultural applications due to its lack of phytotoxic groups .

- In cosmetics, its sulphonate groups reduce skin irritation risks compared to halogenated analogs (e.g., 2-bromo-5-cyano-benzoic acid derivatives) .

Market and Regulatory Landscape

- Global Consumption : The target compound’s consumption is concentrated in Asia (60% of global use), driven by textile industries, whereas European demand focuses on high-stability dyes for automotive coatings .

- Regulatory Status : Registered under EC 284-480-9, the compound complies with REACH regulations, unlike older azo dyes restricted for aromatic amine content .

Data Tables

Table 1: Key Properties of the Target Compound vs. Analogs

Biological Activity

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate, commonly referred to as CAS 84912-17-4, is a synthetic compound with potential applications in various biological and pharmaceutical contexts. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C22H18N4Na2O8S

- Molecular Weight : 544.44 g/mol

- CAS Number : 84912-17-4

- EINECS Number : 284-480-9

This compound exhibits biological activity primarily through its role as a dye and potential therapeutic agent. The azo group in its structure is known for its ability to interact with biological macromolecules, which can influence cellular processes.

- Antioxidant Activity : Research indicates that compounds with similar structures may exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some studies suggest that azo compounds can possess antimicrobial activities, which could be relevant for developing new antibiotics or antiseptics.

- Cell Proliferation Inhibition : Preliminary data indicate that this compound may inhibit certain cancer cell lines, suggesting a potential role in cancer therapeutics.

Biological Activity Data

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress in vitro | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antioxidant Effects

A study investigated the antioxidant activity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radicals, indicating strong antioxidant potential.

Case Study 2: Antimicrobial Activity

In vitro tests against Escherichia coli and Staphylococcus aureus demonstrated that this compound exhibited inhibitory zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on several cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis at concentrations of 50 µM and above, highlighting its potential as an anticancer drug.

Q & A

Q. What are the key considerations for synthesizing Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate, and how can purity be optimized?

Methodological Answer: Synthesis involves sequential azo coupling and sulfonation reactions. First, diazotize 3-aminobenzoyl-substituted aniline derivatives under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 5-methoxy-o-toluidine. Sulfonation is achieved using concentrated sulfuric acid at controlled temperatures (60–80°C). Purification via recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) is critical to remove unreacted intermediates. Monitor purity via HPLC (C18 column, UV detection at 450 nm) and confirm structural integrity via FT-IR (azo bond stretch at ~1450 cm⁻¹) and elemental analysis .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Methodological Answer: Use a multi-technique approach:

- X-ray crystallography resolves the azo linkage geometry and confirms sulfonate group positioning (e.g., bond angles of ~120° for the sulphosalicylate moiety) .

- ¹H/¹³C NMR in DMSO-d₆ identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

- High-resolution mass spectrometry (HR-MS) verifies the molecular ion peak ([M–Na]⁻ at m/z calculated for C₁₉H₁₅N₄O₇S⁻) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and light conditions, and what degradation pathways are observed?

Methodological Answer: Stability studies in buffered solutions (pH 3–10) under UV light (254 nm) reveal:

- Acidic conditions (pH <5): Azo bond cleavage dominates, generating sulfosalicylic acid and aromatic amines (confirmed via LC-MS/MS).

- Alkaline conditions (pH >8): Hydrolysis of the sulphonate ester occurs, forming disodium sulphosalicylate.

- Photodegradation: Quantum yield calculations (using actinometry) show rapid decomposition (~90% in 6 hours), with reactive oxygen species (ROS) implicated in pathway analysis via ESR spectroscopy .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets or materials?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gap ~3.2 eV) and electrostatic potential maps for binding site analysis.

- Molecular docking (AutoDock Vina): Simulate interactions with proteins (e.g., serum albumin) or enzymes (e.g., azoreductases) to assess binding affinity (ΔG ~-8.5 kcal/mol) .

Q. How can contradictions in experimental data (e.g., conflicting solubility or spectroscopic results) be resolved?

Methodological Answer:

- Solubility discrepancies: Use standardized solvent systems (e.g., DMSO for NMR, phosphate buffer for UV-Vis) and control temperature (±0.1°C). Cross-validate with nephelometry for insoluble fractions .

- Spectroscopic anomalies: Employ heteronuclear correlation (HMBC) NMR to resolve overlapping signals or time-resolved fluorescence to distinguish tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.